

CCT367766: A Technical Guide to a Third-Generation Pirin D

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Compound of Interest

Compound Name: CCT367766 formic

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Abstract

CCT367766 is a potent, third-generation, heterobifunctional protein degrader designed to target the pirin protein for ubiquitination and subsequent proteasomal degradation. As a Targeting Chimera (PROTAC), CCT367766 functions by simultaneously binding to pirin and the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein. This technical guide provides a comprehensive overview of the formic acid salt of CCT367766, including its chemical structure, physicochemical properties, and experimental protocols for its characterization.

Chemical Structure and Properties

CCT367766 is a complex molecule consisting of a ligand for the target protein (pirin), a linker, and a ligand for the E3 ligase (Cereblon). The formic acid salt is used to enhance solubility and stability.

Chemical Structure (Formic Acid Salt):

- SMILES: O=C(C1=CC=C2N=C(CN3CCN(CCOCCOCCOC4=CC=CC(C(N5C(CC6)C(NC6=O)=O)=O)=C4C5=O)CC3)C=CC2=C1)NC7=CC(NC(C8

Physicochemical and Biochemical Properties

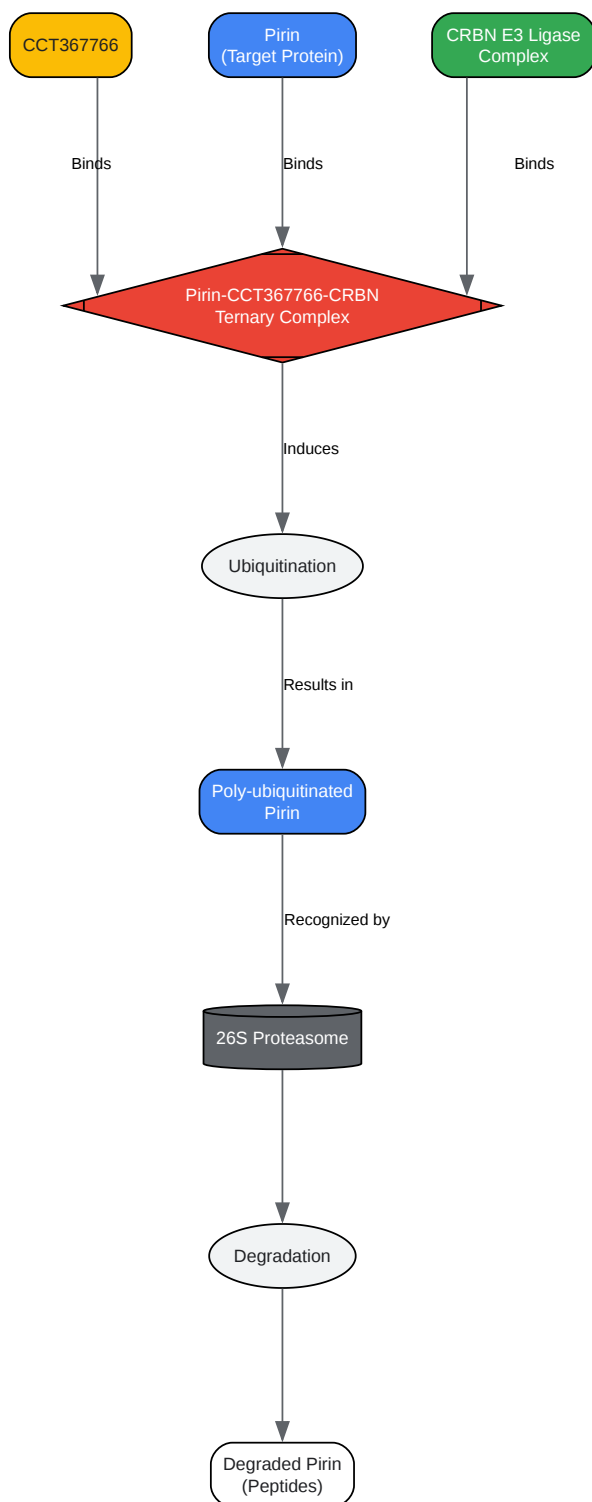
The key physicochemical and biochemical properties of CCT367766 are summarized in the tables below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	988.44 g/mol (formic acid salt)	
Molecular Formula	C50H50ClN7O13	
LogD (pH 7.4)	3.1	[1]
Topological Polar Surface Area (tPSA)	185 Å ²	[1]

Parameter	Value	Assay Type	Cell Line (if applicable)
Pirin Degradation DC ₅₀	~5 nM	Immunoblot	SK-OV-3
Pirin Degradation D _{max}	>95%	Immunoblot	SK-OV-3
Time to Onset of Degradation	< 2 hours	Immunoblot	SK-OV-3
CRBN-DDB1 Binding IC ₅₀	490 nM	Biochemical Assay	N/A
Pirin Binding K _d	55 nM	Biochemical Assay	N/A
CRBN Binding K _d	120 nM	Biochemical Assay	N/A

Mechanism of Action: Pirin Degradation Pathway

CCT367766 operates through the ubiquitin-proteasome system to induce the degradation of its target protein, pirin. The process is initiated by the for CCT367766, and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to pirin, marking it for recognition and deg



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Caption: Mechanism of CCT367766-mediated pirin degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of CCT367766.

Western Blotting for Pirin Degradation

This protocol outlines the steps to quantify the reduction in pirin protein levels in cells treated with CCT367766.^{[4][5]}

Experimental Workflow:



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Caption: Workflow for Western Blotting analysis of pirin degradation.

Methodology:

- Cell Culture and Treatment:
 - Culture SK-OV-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.^[5]
 - Seed cells in 6-well plates and allow them to adhere overnight.^[5]
 - Prepare a stock solution of CCT367766 in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.^[5]
 - Treat cells with varying concentrations of CCT367766 for the desired time points. Include a vehicle control (DMSO).^[5]
- Cell Lysis and Protein Quantification:
 - After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.^[5]
 - Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.^[5]
- SDS-PAGE and Western Blotting:
 - Normalize protein samples to the same concentration and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.^[5]
 - Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.^[5]
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.^[5]
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.^[5]
 - Incubate the membrane with a primary antibody against pirin overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.^[5]
 - Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.^[5]
- Detection and Analysis:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.^[5]
 - Quantify the band intensities using densitometry software and normalize the pirin signal to the loading control.^[5]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity of CCT367766 to its target proteins, pirin and CRBN. The following is a general protocol base

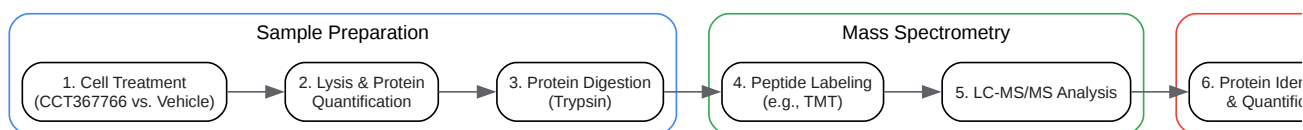
Methodology:

- Immobilization:
 - Immobilize the ligand (recombinant pirin or CRBN-DDB1 complex) onto a sensor chip surface. The specific immobilization strategy will depend on
- Analyte Injection:
 - Inject a series of concentrations of the analyte (CCT367766) over the sensor surface.
- Data Acquisition:
 - Monitor the change in the refractive index in real-time to obtain sensorgrams showing the association and dissociation phases of the interaction.
- Data Analysis:
 - Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and equilibrium dissociation constant (K_d).^[6]

Proteomics for Target Selectivity

Quantitative proteomics can be employed to assess the selectivity of CCT367766 for pirin across the entire proteome.^[1]

Experimental Workflow:



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Caption: Workflow for proteomics-based selectivity profiling.

Methodology:

- Cell Treatment and Lysis:
 - Treat cells (e.g., SK-OV-3) with CCT367766 and a vehicle control.^[1]
 - Lyse the cells and quantify the total protein content.^[1]
- Protein Digestion and Peptide Labeling:
 - Digest the proteins into peptides using an enzyme such as trypsin.^[7]
 - For quantitative analysis, label the peptides from different treatment groups with isobaric tags (e.g., Tandem Mass Tags - TMT).^[7]
- LC-MS/MS Analysis:
 - Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.^[7]
- Data Analysis:
 - Process the mass spectrometry data to identify and quantify proteins in each sample.^[7]

- Perform statistical analysis to identify proteins that show a significant change in abundance upon treatment with CCT367766 compared to the ve

Synthesis Overview

The synthesis of CCT367766 is a multi-step process. The core strategy involves the synthesis of the pirin-binding motif and the CRBN-binding motif s linker. The synthesis of the third-generation pirin-targeting motif starts from 2-chloro-5-nitroaniline. The CRBN-targeting moiety is synthesized from 4-coupling the two motifs through the linker. For detailed synthetic procedures, please refer to the primary publication by Chessum et al. in the Journal c

Conclusion

CCT367766 is a valuable chemical probe for studying the biological functions of pirin. Its high potency and selectivity, coupled with its well-characteriz tool for researchers in the fields of chemical biology and drug discovery. The protocols and data presented in this guide provide a comprehensive res in laboratory settings.

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